molecular formula C10H11N3O B13210427 4-(3-Methoxy-1H-pyrazol-1-yl)aniline

4-(3-Methoxy-1H-pyrazol-1-yl)aniline

Cat. No.: B13210427
M. Wt: 189.21 g/mol
InChI Key: HHMORFGETWXUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxy-1H-pyrazol-1-yl)aniline is a chemical compound that features a pyrazole ring substituted with a methoxy group and an aniline moiety. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-1H-pyrazol-1-yl)aniline typically involves the reaction of 3-methoxy-1H-pyrazole with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction where the pyrazole ring is activated by a leaving group, allowing the aniline to attack and form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methoxy-1H-pyrazol-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxy-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-(3-methoxypyrazol-1-yl)aniline

InChI

InChI=1S/C10H11N3O/c1-14-10-6-7-13(12-10)9-4-2-8(11)3-5-9/h2-7H,11H2,1H3

InChI Key

HHMORFGETWXUCO-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1)C2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.